
6-Methylquinolin-8-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylquinolin-8-amine hydrochloride is a chemical compound with the CAS Number: 2243510-29-2 . It has a molecular weight of 194.66 . The IUPAC name for this compound is 6-methylquinolin-8-amine hydrochloride .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-Methylquinolin-8-amine hydrochloride, can be achieved through various methods. One such method involves the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The InChI code for 6-Methylquinolin-8-amine hydrochloride is 1S/C10H10N2.ClH/c1-7-5-8-3-2-4-12-10 (8)9 (11)6-7;/h2-6H,11H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
Quinoline derivatives, including 6-Methylquinolin-8-amine hydrochloride, have been used in various chemical reactions. For instance, they have been used in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
6-Methylquinolin-8-amine hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Antidyslipidemic and Antioxidative Activities
- Research on derivatives of 8-hydroxyquinoline shows promising antidyslipidemic and antioxidative activities, suggesting potential applications in treating dyslipidemia and oxidative stress-related conditions (Sashidhara et al., 2009).
Anticancer Properties
- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration, indicating the therapeutic potential of similar structures in cancer treatment (Sirisoma et al., 2009).
Blood Pressure and Smooth Muscle Effects
- Studies on isoquinolines related to their action on blood pressure, respiration, and smooth muscle provide insights into cardiovascular effects, contributing to the understanding of their pharmacological properties (Fassett & Hjort, 1938).
Role in Enzyme Cofactors
- Research identifying 6-hydroxydopa at the active site of bovine serum amine oxidase indicates the biochemical significance of hydroxyquinoline derivatives in enzyme catalysis and function (Janes et al., 1990).
Fluorescence Sensing and Metal Ion Detection
- Quinoline-based isomers have been developed for dual fluorescence chemosensing of Al3+ and Zn2+ ions, suggesting applications in environmental monitoring and analytical chemistry (Hazra et al., 2018).
Metal Ion Complexation
- Syntheses of novel 8-hydroxyquinoline-containing ligands for metal ion complexation highlight the use of these compounds in creating selective sensors and therapeutic agents (Su et al., 1999).
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for 6-Methylquinolin-8-amine hydrochloride could involve further exploration of its potential applications in these areas.
Propriétés
IUPAC Name |
6-methylquinolin-8-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-7-5-8-3-2-4-12-10(8)9(11)6-7;/h2-6H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQPSTNROVJDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)
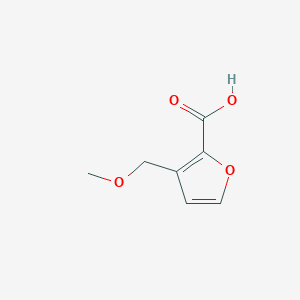
![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)
![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)
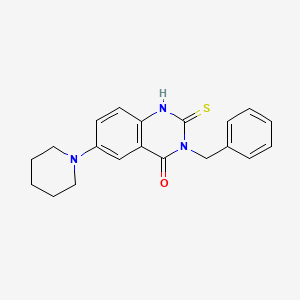
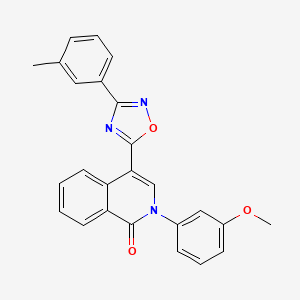
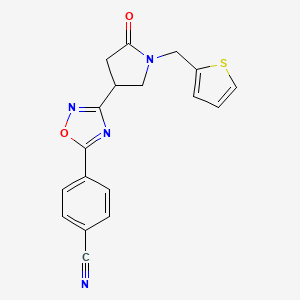
![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)
![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)
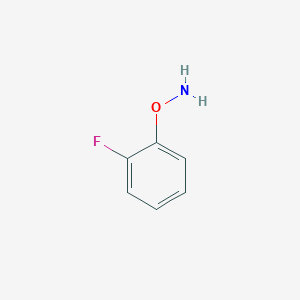

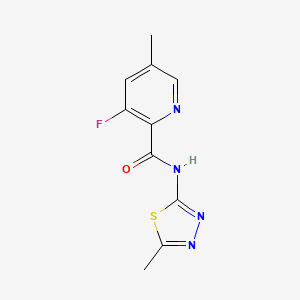
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)